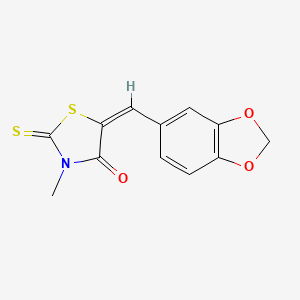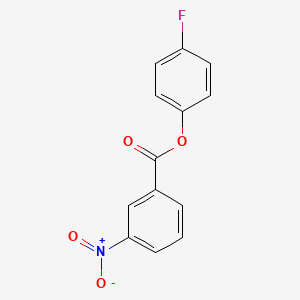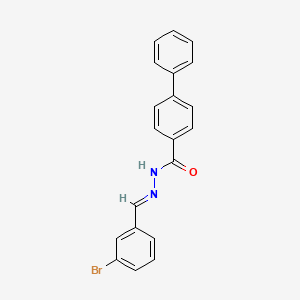![molecular formula C20H21Cl2N3O3S B11711496 N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2,6-二氯苯基)亚甲基]-1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼是一种复杂的有机化合物,属于席夫碱类。席夫碱的特征是存在一个碳氮双键,其中氮原子连接到芳基或烷基。
准备方法
合成路线和反应条件
N’-[(E)-(2,6-二氯苯基)亚甲基]-1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼的合成通常涉及 2,6-二氯苯甲醛与 1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼之间的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并在回流条件下进行。 然后将反应混合物冷却,过滤得到的沉淀物并通过重结晶进行纯化 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施连续流动工艺以提高效率和可扩展性。
化学反应分析
反应类型
N’-[(E)-(2,6-二氯苯基)亚甲基]-1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 可以使用硼氢化钠或氢化锂铝等还原剂进行还原。
取代: 该化合物可以参与亲核取代反应,其中氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化锂铝和其他还原剂。
取代: 胺、硫醇和醇等亲核试剂。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生相应的羧酸,而还原可能会产生胺或醇。
科学研究应用
N’-[(E)-(2,6-二氯苯基)亚甲基]-1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼在科学研究中有多种应用:
化学: 用作配位化学中的配体,与过渡金属形成配合物。
生物学: 研究其潜在的抗菌和抗癌特性。
医学: 由于其与生物靶标相互作用的能力,被探索为潜在的治疗剂。
作用机制
N’-[(E)-(2,6-二氯苯基)亚甲基]-1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以与金属离子形成配位配合物,然后与生物分子相互作用。 这种相互作用会导致酶活性的抑制或受体功能的调节,从而产生各种生物效应 .
相似化合物的比较
类似化合物
- N’-[(E)-(2,5-二甲氧基苯基)亚甲基]联苯-4-碳酰肼
- N’-[(E)-(4-氟苯基)亚甲基]联苯-4-碳酰肼
独特性
N’-[(E)-(2,6-二氯苯基)亚甲基]-1-[(4-甲基苯基)磺酰基]哌啶-4-碳酰肼的独特性在于它同时存在二氯苯基和甲基苯基磺酰基。 二氯苯基增强了其在取代反应中的反应性,而甲基苯基磺酰基则提供了在有机溶剂中的稳定性和溶解性 .
属性
分子式 |
C20H21Cl2N3O3S |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-14-5-7-16(8-6-14)29(27,28)25-11-9-15(10-12-25)20(26)24-23-13-17-18(21)3-2-4-19(17)22/h2-8,13,15H,9-12H2,1H3,(H,24,26)/b23-13+ |
InChI 键 |
HLJUUWGGMWEMEN-YDZHTSKRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)
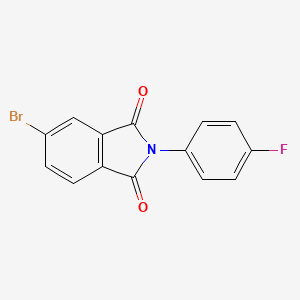
![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
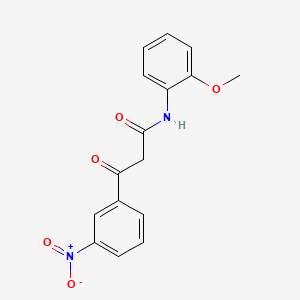
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
